REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C.Cl>CO>[NH2:8][C:9]1[CH:17]=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
washed 3× with chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH-14 by addition of 2N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed 3× with chloroform
|
Type
|
ADDITION
|
Details
|
adjusted again to pH-3 by addition of 2N hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with hot ethanol
|
Type
|
EXTRACTION
|
Details
|
The ethanol extract
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |